cis-4-Decenyl acetate
Description
Overview of Fatty Alcohol Esters in Biological Systems
Fatty alcohol esters are a class of lipids that play diverse roles in the biological realm. hmdb.ca They are essentially composed of a fatty acid linked to a fatty alcohol. britannica.com In many organisms, from bacteria to mammals, these esters are found as components of waxes, which serve as protective, water-repellent coatings on leaves, feathers, and insect cuticles. britannica.com They also function as energy storage compounds, particularly in aquatic ecosystems, where they are synthesized by plankton to regulate buoyancy. britannica.com The biosynthesis of fatty alcohols, the precursors to these esters, is closely tied to fatty acid production pathways. rsc.org
Significance of Alkenyl Acetates as Semiochemicals
Within the vast array of chemical signals used by insects, alkenyl acetates hold a prominent position. These compounds, characterized by a carbon chain with at least one double bond and an acetate (B1210297) group, are frequently identified as components of insect sex pheromones, particularly in the order Lepidoptera (moths and butterflies). pherobase.comresearchgate.net The position and geometry (cis or trans) of the double bond, along with the chain length, are critical factors that determine the specificity of the pheromone signal, ensuring that it attracts only members of the same species. researchgate.net The high specificity of these molecules makes them valuable tools in pest management strategies, where synthetic versions can be used to monitor and control insect populations. rothamsted.ac.uk
Contextualization of cis-4-Decenyl Acetate within Decenyl Acetate Research
Decenyl acetates, a subgroup of alkenyl acetates with a ten-carbon chain, have been the subject of extensive research in chemical ecology. One of the most well-studied examples is the turnip moth, Agrotis segetum, whose sex pheromone includes (Z)-5-decenyl acetate as a minor component. cardiff.ac.uk Research on this and other decenyl acetate isomers has provided valuable insights into structure-activity relationships, demonstrating how subtle changes in the molecule, such as the position of the double bond or the introduction of methyl groups, can significantly impact biological activity. cardiff.ac.uk this compound, also known as (Z)-4-decenyl acetate, is a specific isomer within this group that has been identified as a semiochemical in its own right, contributing to the complex chemical language of various insect species. ontosight.ainih.gov
Interactive Data Table: Chemical Profile of this compound
| Property | Value |
| IUPAC Name | (Z)-dec-4-en-1-yl acetate |
| Synonyms | This compound, (4Z)-4-decenyl acetate |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 67452-27-1 |
| Boiling Point | 226-227 °C at 760 mmHg |
| Flash Point | 65.56 °C |
| Appearance | Colorless liquid |
| Odor | Fruity, floral, oily |
Interactive Data Table: Research on Alkenyl Acetates as Semiochemicals
| Insect Species | Alkenyl Acetate Pheromone Component | Function |
| Agrotis segetum (Turnip Moth) | (Z)-5-Decenyl acetate, (Z)-7-Dodecenyl acetate | Sex Pheromone |
| Planococcus citri (Citrus Mealybug) | (+)-(1R)-isopropenyl-2,2-dimethylcyclobuthanemethyl acetate | Sex Pheromone |
| Anomala corpulenta | cis-3-Hexenyl acetate | Attractant |
| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-Tetradecenyl acetate, (Z)-7-Dodecenyl acetate | Sex Pheromone |
Structure
3D Structure
Properties
CAS No. |
67452-27-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
[(Z)-dec-4-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-8H,3-6,9-11H2,1-2H3/b8-7- |
InChI Key |
OVBJYGLPPVUWAV-FPLPWBNLSA-N |
SMILES |
CCCCCC=CCCCOC(=O)C |
Isomeric SMILES |
CCCCC/C=C\CCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCCOC(=O)C |
density |
0.878-0.888 |
Other CAS No. |
67452-27-1 |
physical_description |
Colourless liquid; spicy, floral aroma |
solubility |
insoluble in water; soluble in most non-polar solvents soluble (in ethanol) |
Origin of Product |
United States |
Advanced Analytical Methodologies for Characterization of Cis 4 Decenyl Acetate
Spectroscopic Identification Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of cis-4-Decenyl acetate (B1210297). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the cis-4-Decenyl acetate molecule.
In a typical ¹H-NMR spectrum of a related compound, (Z)-8-dodecen-1-yl acetate, characteristic signals are observed. researchgate.net A triplet at approximately 0.96 ppm corresponds to the terminal methyl (CH₃) group. researchgate.net Methylene (B1212753) (CH₂) protons adjacent to the double bond and those in the aliphatic chain appear as multiplets in the range of 1.31-1.42 ppm and at 1.60 ppm. researchgate.net The protons on the double bond (olefinic protons) in the cis configuration typically resonate around 5.3-5.4 ppm. The protons of the methylene group attached to the acetate oxygen appear as a triplet around 4.06 ppm, and the acetyl methyl protons show a singlet at about 2.05 ppm.
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For acetate esters, the carbonyl carbon of the acetate group typically appears around 171 ppm. The carbon of the methylene group attached to the acetate oxygen resonates at approximately 64 ppm. The olefinic carbons of the cis double bond show signals in the region of 120-135 ppm. The remaining aliphatic carbons produce signals at lower chemical shifts, generally between 14 and 32 ppm.
Table 1: Representative NMR Data for Acetate Esters
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetyl) | ~2.05 (s) | ~21 |
| CH₂O | ~4.06 (t) | ~64 |
| HC=CH (cis) | ~5.3-5.4 (m) | ~120-135 |
| Aliphatic CH₂ | ~1.3-2.1 (m) | ~22-32 |
| Terminal CH₃ | ~0.9 (t) | ~14 |
Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. Data is generalized from typical values for similar long-chain acetate esters.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com In the mass spectrum of a related compound, (Z)-8-dodecen-1-yl acetate, the molecular ion peak [M]⁺ is often weak or absent. researchgate.net A characteristic fragmentation is the loss of an acetic acid molecule (CH₃COOH, 60 Da), resulting in a prominent peak at m/z [M-60]⁺. researchgate.net For this compound (molecular weight 198.32 g/mol ), this would correspond to a peak at m/z 138. Another significant fragment is the acetyl cation (CH₃CO⁺) at m/z 43. researchgate.net
Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected ions from the initial MS analysis. core.ac.uk This technique is particularly useful for distinguishing between isomers. The collision-induced dissociation (CID) of the [M+H]⁺ or [M+Na]⁺ adducts of this compound can reveal specific fragmentation patterns related to the position of the double bond. uni.lu For instance, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, such as [M+H]⁺ at 150.2 Ų and [M+Na]⁺ at 155.5 Ų. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 199.16927 | 150.2 |
| [M+Na]⁺ | 221.15121 | 155.5 |
| [M-H]⁻ | 197.15471 | 149.6 |
| [M+NH₄]⁺ | 216.19581 | 169.8 |
| [M+K]⁺ | 237.12515 | 153.9 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The IR spectrum of this compound exhibits several characteristic absorption bands. A strong, sharp peak is observed in the region of 1740-1760 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. scispace.com The C-O stretching vibration of the acetate group typically appears as a strong band between 1230 and 1250 cm⁻¹.
The presence of the cis-disubstituted double bond is confirmed by a C=C stretching vibration of moderate intensity around 1650-1660 cm⁻¹ and a characteristic =C-H stretching band at approximately 3010-3030 cm⁻¹. scispace.comvscht.cz The aliphatic C-H stretching vibrations are observed as strong bands just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1740 - 1760 |
| Ester (C-O) | Stretch | 1230 - 1250 |
| Alkene (=C-H) | Stretch | 3010 - 3030 |
| Alkene (C=C) | Stretch | 1650 - 1660 |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. These methods are often coupled with spectroscopic detectors for simultaneous separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com This method is ideal for the analysis of volatile compounds like this compound. researchgate.net In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. researchgate.netmdpi.com
The retention time of this compound is dependent on the type of column used (e.g., polar or non-polar) and the temperature program. researchgate.net For example, on a standard non-polar column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, this compound would have a specific retention time that aids in its identification. mdpi.com A Kovats retention index, which normalizes retention times relative to n-alkanes, is often used for more robust identification. The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 1591.1 for a related compound, (Z)-5-decenyl acetate. nih.gov
Once separated by the GC, the compound enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that can be compared to spectral libraries for confirmation of its identity. mdpi.com
Electrophysiological Detection Methods in Semiochemical Research
The characterization of volatile organic compounds, such as this compound, which play a crucial role in insect communication, relies heavily on advanced analytical methodologies. Among the most powerful techniques are those that directly measure the response of an insect's olfactory system. These electrophysiological methods provide unparalleled sensitivity and biological relevance, linking chemical structures to the sensory perception of the target organism.
Electroantennography (EAG) for General Olfactory Responses
Electroantennography (EAG) is a fundamental technique used to assess the collective olfactory response of an insect's antenna to a specific volatile compound. researchgate.net This method measures the sum of depolarizations of numerous olfactory receptor neurons when the antenna is exposed to an odorant. researchgate.net The resulting signal, or EAG response, provides a quantitative measure of the antenna's sensitivity to the tested compound. researchgate.net
Methodology and Research Findings:
In a typical EAG setup, an excised antenna is mounted between two electrodes, and a pulse of the test compound, such as this compound, is delivered over the preparation in a controlled airstream. nih.gov The resulting voltage change is amplified and recorded. The amplitude of the EAG response generally increases with higher concentrations of the stimulus until it reaches a saturation point. researchgate.net
While specific EAG data for this compound is not extensively detailed in the reviewed literature, research on analogous compounds provides a clear framework for its characterization. For instance, studies on the Ethiopian fruit fly, Dacus ciliatus, utilized EAG to evaluate dose-dependent responses to various acetate esters, including the structurally related (Z)-3-decenyl acetate. nih.gov In these experiments, different dosages of the synthetic compounds were puffed onto the antennal preparation to determine the level of olfactory stimulation. nih.gov Such dose-response curves are critical for identifying the most biologically active compounds and their optimal concentration ranges. nih.gov Similarly, research on various moth species has employed EAG to screen a wide array of mono-unsaturated acetates to pinpoint the exact components of their sex pheromone blends. sjii.es This approach allows researchers to systematically test isomers and analogues to understand the structural requirements for receptor activation.
The table below illustrates a representative format for presenting EAG response data, based on findings for similar acetate compounds in semiochemical research.
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |
| This compound | 1 | Data Placeholder |
| 10 | Data Placeholder | |
| 100 | Data Placeholder | |
| Control (Hexane) | - | Data Placeholder |
| Standard | 10 | Data Placeholder |
This table is a template representing how EAG data for this compound would be presented. Actual values would be determined through experimental research.
Electrosensillography (ESG) for Single Sensillum Responses
Electrosensillography, also known as Single Sensillum Recording (SSR), offers a much higher resolution of olfactory detection than EAG by measuring the electrical activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. nih.gov This technique allows researchers to determine the specific tuning of different neuron types to particular compounds, providing detailed insights into the mechanisms of odor coding. nih.gov
Methodology and Research Findings:
The ESG procedure involves inserting a very fine tungsten microelectrode through the cuticle of a single sensillum to make contact with the neuron or neurons within. A reference electrode is typically placed elsewhere in the insect's body. When an odorant like this compound is puffed over the antenna, the firing rate (action potentials or "spikes") of the neuron(s) in the targeted sensillum can be recorded. nih.gov
Research on pheromone analogues for species like the Oriental fruit moth, Cydia molesta, has effectively used ESG to determine which compounds interact with specific receptor sites. nih.gov For example, studies on the turnip moth, Agrotis segetum, used ESG to test conformationally constrained analogues of (Z)-5-decenyl acetate. nih.gov This allowed scientists to deduce the likely shape the natural pheromone adopts when it binds to its receptor and to understand the chiral specificity of the insect's olfactory system. nih.gov By applying this method to this compound, researchers could identify the specific class of sensilla and the OSNs within them that are responsible for its detection, and even differentiate between neurons that may respond to it as a primary pheromone component versus a secondary or antagonistic compound.
The following table demonstrates how ESG data, showing the neuronal firing rate in response to different stimuli, would be compiled.
| Stimulus | Dose (µg) | Neuronal Firing Rate (spikes/s) ± SD |
| This compound | 5 | Data Placeholder |
| Analogue Compound A | 50 | Data Placeholder |
| Analogue Compound B | 500 | Data Placeholder |
| Control (Air) | - | Data Placeholder |
This table is a template for presenting ESG/SSR data. The specific neuron type, stimulus compounds, and firing rates would be subjects of empirical investigation.
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Biologically Active Component Identification
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the sensitive detection of an insect antenna. diva-portal.orgmdpi.com This method is indispensable for identifying biologically active compounds within complex mixtures, such as natural pheromone gland extracts or volatile collections from host plants. diva-portal.orgnih.gov
Methodology and Research Findings:
In a GC-EAD system, the effluent from the gas chromatograph column is split into two streams. One stream goes to a conventional detector (like a Flame Ionization Detector, FID), which produces a standard chromatogram of all the separated compounds. The other stream is directed over an insect antenna preparation, and the simultaneous EAG response is recorded. diva-portal.org When a compound that the antenna can detect elutes from the column, a distinct peak appears in the EAD trace, corresponding precisely to the peak in the FID chromatogram. mdpi.com
This technique is crucial for pinpointing active semiochemicals. For example, in the study of the Ethiopian fruit fly, GC-EAD analysis of melon volatiles revealed 14 compounds that elicited antennal responses from both male and female flies. nih.gov Subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS) allowed for the identification of these EAD-active peaks, including compounds like (Z)-3-decenyl acetate. nih.gov In the investigation of the asparagus moth, Parahypopta caestrum, GC-EAD was used to analyze female pheromone gland extracts, leading to the identification of four compounds that elicited EAG responses in male antennae. d-nb.info
If a natural extract containing this compound were analyzed using GC-EAD, a distinct peak in the EAD recording would confirm its biological activity. The retention time of this active peak could then be matched with that of a synthetic standard of this compound to confirm its identity.
The results of a GC-EAD analysis are typically displayed as two aligned chromatograms, as conceptualized in the research findings table below.
| Research Findings from GC-EAD Analysis |
| Analysis of a Hypothetical Pheromone Gland Extract |
| A natural extract is injected into the GC-EAD system. |
| The FID channel detects multiple chemical components present in the extract. |
| The EAD channel, using an antenna from a responsive insect species, shows a significant deflection (peak) at a specific retention time. |
| This EAD-active peak corresponds to a specific peak in the FID chromatogram. |
| By injecting a synthetic standard of this compound, its retention time is shown to match that of the EAD-active peak from the natural extract. |
| Conclusion: this compound is identified as a biologically active component of the natural pheromone blend for the studied species. |
Biological Occurrence and Metabolic Pathways of Cis 4 Decenyl Acetate
Identification in Biological Metabolomes
cis-4-Decenyl acetate (B1210297) has been identified as a metabolite in the thermophilic, anaerobic bacterium Clostridium thermocellum. annualreviews.org This identification was the result of a metabolome analysis of extracellular membrane vesicles produced by the bacterium. annualreviews.org The compound is cataloged in the Human Metabolome Database (HMDB) under the identifier HMDB0032214. annualreviews.orgfrontiersin.org
The detection of cis-4-decenyl acetate in C. thermocellum is a significant finding, as this bacterium is a model organism for consolidated bioprocessing, a method for converting cellulosic biomass into biofuels. nih.gov The presence of this ester in the bacterial metabolome suggests its involvement in cellular processes or as a byproduct of the organism's metabolic activities. annualreviews.org
Table 1: Identification of this compound in Clostridium thermocellum
| Organism | Sample Type | Analytical Method | Compound Identifier | Reference |
|---|---|---|---|---|
| Clostridium thermocellum | Membrane Vesicles | Metabolome Analysis (LC-MS/MS) | HMDB0032214 | annualreviews.org |
Relationship to Fatty Acid Metabolism: Precursors and Related Metabolites
This compound is structurally related to medium-chain fatty acids and their derivatives, indicating its origin is closely tied to fatty acid metabolism. frontiersin.org The primary precursor is believed to be cis-4-decenoic acid. researchgate.netethernet.edu.et
cis-4-Decenoic Acid: This monounsaturated fatty acid is a known intermediate in the metabolism of linoleic acid. bac-lac.gc.ca It is particularly noted for its accumulation in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder affecting fatty acid oxidation. researchgate.netbac-lac.gc.ca Its presence in biological systems is a direct link to the pathways that process fatty acids. bac-lac.gc.ca
cis-4-Decenol: The corresponding fatty alcohol, cis-4-decenol, is the immediate precursor to the acetate ester. google.com It is formed by the reduction of cis-4-decenoic acid. While not as extensively studied as the acid, its role as an intermediate is crucial for the formation of this compound. google.com
Table 2: Precursors and Related Metabolites of this compound
| Compound Name | Chemical Class | Relationship to this compound | Metabolic Context |
|---|---|---|---|
| cis-4-Decenoic Acid | Medium-Chain Fatty Acid | Ultimate Precursor | Intermediate of linoleic acid metabolism; accumulates in MCAD deficiency. bac-lac.gc.ca |
| cis-4-Decenol | Fatty Alcohol | Immediate Precursor | Product of cis-4-decenoic acid reduction. google.com |
Natural Production and Biogenesis Hypotheses
The biosynthesis of this compound in organisms like Clostridium thermocellum is hypothesized to be a multi-step process originating from the fatty acid metabolic pool. The proposed pathway involves the modification of the precursor fatty acid, cis-4-decenoic acid.
Step 1: Reduction of the Carboxylic Acid: The first step in the proposed biogenesis is the reduction of the carboxyl group of cis-4-decenoic acid to a primary alcohol, yielding cis-4-decenol. This transformation is typically catalyzed by enzymes known as carboxylic acid reductases (CARs), which utilize cofactors like NADPH. While the specific enzyme in C. thermocellum has not been characterized for this substrate, such enzymatic activities are known in bacteria for converting fatty acids to their corresponding alcohols.
Step 2: Acetylation of the Alcohol: The final step is the esterification of cis-4-decenol with an acetyl group. This reaction is catalyzed by alcohol acetyltransferases (AATs), which transfer an acetyl group from acetyl-CoA to the alcohol. nih.govscispace.com AATs are responsible for the biosynthesis of a wide variety of acetate esters in nature, including many flavor and fragrance compounds, as well as insect pheromones. nih.govpnas.org The presence of AATs has been documented in various bacteria, supporting the feasibility of this final biosynthetic step in Clostridium thermocellum. nih.govwur.nlresearchgate.net
Table 3: Hypothesized Biosynthetic Pathway of this compound
| Step | Substrate | Enzyme Class (Hypothesized) | Product |
|---|---|---|---|
| 1 | cis-4-Decenoic Acid | Carboxylic Acid Reductase (CAR) | cis-4-Decenol |
| 2 | cis-4-Decenol + Acetyl-CoA | Alcohol Acetyltransferase (AAT) | This compound + CoA |
Role of Cis 4 Decenyl Acetate As a Semiochemical and Pheromone Component
Occurrence and Function in Insect Communication
While cis-4-decenyl acetate (B1210297) itself is specifically identified in certain species, the study of related decenyl acetates in prominent lepidopteran species provides a crucial comparative context. In several moth species, isomers of decenyl acetate are key components of their sex pheromone blends.
For instance, in the turnip moth, Agrotis segetum, analysis of female abdominal tips revealed the presence of 13 aliphatic acetates and alcohols. nih.gov Among these, (Z)-5-decenyl acetate was identified as a minor component. nih.gov Electrophysiological studies, including Electroantennography (EAG), showed that (Z)-5-decenyl acetate evoked the highest response among the tested pheromone candidates in male A. segetum. nih.gov Further single-cell recordings confirmed the high sensitivity of receptor cells in male antennal sensilla trichodea to (Z)-5-decenyl acetate. nih.gov Although (Z)-7-dodecenyl acetate is the main component, a blend of decyl acetate, (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate was found to be more attractive to males in field tests than virgin females. nih.gov The presence of (Z)-5-decenyl acetate in A. segetum has been a subject of multiple investigations, with some studies detecting it only through highly sensitive methods like electroantennography due to its trace amounts. researchgate.net
In the black cutworm moth, Agrotis ipsilon, the sex pheromone is a blend of three components, including (Z)-7-dodecenyl acetate. frontiersin.orgresearchgate.net While the primary focus in many studies is on the major components, the olfactory receptor neurons of A. ipsilon tuned to these pheromones can also be activated by other volatile compounds, highlighting the complexity of olfactory sensing in this species. frontiersin.org The response to sex pheromones in A. ipsilon males is known to increase with age, a process controlled by juvenile hormone. researchgate.net
**Table 1: Selected Pheromone Components Identified in *Agrotis segetum***
| Compound Name | Role in Blend | Reference |
|---|---|---|
| (Z)-7-Dodecenyl acetate | Main Component | nih.gov |
| (Z)-9-Tetradecenyl acetate | Minor Component | nih.gov |
| (Z)-5-Decenyl acetate | Minor Component | nih.govresearchgate.net |
| Decyl acetate | Minor Component | nih.gov |
| (Z)-7-Dodecenol | Minor Component | nih.gov |
| Dodecyl acetate | Minor Component | nih.gov |
| (Z)-9-Dodecenyl acetate | Minor Component | nih.gov |
cis-4-Decenyl acetate, specifically the (Z)-4 isomer, is documented as a pheromone component for the lesser date moth, Batrachedra amydraula. pherobase.com This demonstrates its direct role in the chemical signaling of this particular species within the Lepidoptera order.
Context of Pheromone Blends and Minor Components in Interspecific and Intraspecific Chemical Signaling
Insect pheromones are rarely single compounds; they are typically precise mixtures of multiple components, often referred to as pheromone cocktails or blends. wikipedia.org The specific ratio and composition of these blends are critical for species-specific communication, influencing behaviors such as mating and aggregation. wikipedia.org
The blend consists of major components, which are usually the most abundant, and minor components, present in smaller quantities. lsu.edu While major components are often sufficient to elicit a basic behavioral response, minor components play a crucial role in refining the signal and ensuring species recognition and reproductive isolation. lsu.edunih.gov They can act as powerful synergists, enhancing the attractiveness of the major components, or as antagonists, inhibiting the response of other, closely related species that might share common major components. lsu.edunih.gov This phenomenon is vital for preventing interspecific mating, especially among sympatric species that are active at the same time and place. nih.gov The addition or subtraction of a minor component can completely change the behavioral outcome, either increasing attraction for the target species or repelling a non-target one. nih.gov
Comparison with Other Acetate Esters in Insect Communication
Acetate esters are a widespread and significant class of compounds in insect chemical communication, particularly as sex pheromones in Lepidoptera. nih.govresearchgate.net The Pherobase database lists 463 acetate esters identified as semiochemicals. nih.gov The function of these esters is diverse, ranging from sex pheromones to aggregation and alarm signals. researchgate.netnih.govmdpi.com
For example, cis-vaccenyl acetate is a well-studied, male-specific pheromone in Drosophila melanogaster that has multiple functions. nih.gov It acts as an anti-aphrodisiac to other males, indicating a female's mated status, and also functions as an aggregation pheromone. nih.gov In the tobacco cutworm, Spodoptera litura, (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecenyl acetate are two key sex pheromone components. researchgate.net The structural variation in the carbon chain length, the position and configuration of double bonds, and the presence of the acetate functional group all contribute to the specificity of the chemical signal for different species. nih.gov The degradation of these acetate esters by antennal esterases is also a critical part of the olfactory process, ensuring the insect's antenna remains sensitive to new signals. nih.gov
Table 2: Examples of Acetate Esters in Insect Communication
| Compound Name | Insect Species | Function | Reference |
|---|---|---|---|
| cis-4-Decenyl acetate | Batrachedra amydraula | Pheromone | pherobase.com |
| (Z)-5-Decenyl acetate | Agrotis segetum | Sex Pheromone Component | nih.govresearchgate.net |
| cis-Vaccenyl acetate | Drosophila melanogaster | Multi-role Pheromone | nih.gov |
| (9Z,11E)-Tetradecadienyl acetate | Spodoptera litura | Sex Pheromone Component | researchgate.net |
| (9Z,12E)-Tetradecenyl acetate | Spodoptera litura | Sex Pheromone Component | researchgate.net |
| (Z)-7-Dodecenyl acetate | Agrotis segetum | Sex Pheromone Component | nih.gov |
| (Z)-9-Tetradecenyl acetate | Agrotis segetum | Sex Pheromone Component | nih.gov |
Behavioral Ecology Studies Involving Cis 4 Decenyl Acetate and Analogues
Olfactory Perception and Neurophysiological Responses
The detection of chemical cues such as cis-4-Decenyl acetate (B1210297) is a critical function for insects, guiding behaviors essential for survival and reproduction. This process begins at the molecular level, with specialized proteins and neurons fine-tuned to perceive specific chemical signals.
The insect olfactory system relies on odorant-gated ion channels to recognize and discriminate a vast array of chemicals. nih.gov These channels are typically heteromeric complexes composed of a highly conserved co-receptor subunit, known as Orco, and a variable odorant receptor (OR) subunit that determines chemical specificity. nih.govnih.govijbs.com The binding of a volatile ligand, such as an acetate ester, to the specific OR subunit leads to the opening of the ion channel, resulting in neuronal activation. nih.gov
The Orco subunit is essential for the proper function and localization of the ORs to the dendritic membrane of olfactory sensory neurons. nih.gov While it does not bind odorants itself, it is a crucial part of the receptor complex and can be a target for agonists and antagonists that modulate the receptor's response. nih.govplos.org The entire OR-Orco complex functions as a ligand-gated ion channel, where the OR subunit confers odorant specificity, and both subunits contribute to the structure of the ion pore. plos.orgmdpi.comnih.gov For pheromones, the process is highly specific; for instance, in Drosophila melanogaster, the pheromone cis-vaccenyl acetate is detected by the Or67d receptor, and this interaction is necessary for eliciting behavioral responses. wikipedia.org The binding of the pheromone to its specific receptor is the first step in a cascade that translates a chemical signal into a neuronal impulse.
The olfactory systems of different insect species exhibit distinct tuning to various compounds, including acetate esters. This specificity is fundamental for behaviors like mate and host recognition. Electroantennogram (EAG) studies, which measure the average electrical response of the antenna to an odorant, have demonstrated species-specific response spectra. nih.gov For example, EAG profiles of five different insect species to a range of volatile compounds showed distinct patterns of response, indicating that each species' olfactory system is tuned to detect specific chemical profiles. nih.gov
This specificity is evident in responses to acetate esters. In the red imported fire ant, Solenopsis invicta, EAG responses to linear alkyl acetates are strongly influenced by the carbon chain length of the alkyl group. nih.gov Significant responses were elicited by acetates with alkyl chains of five to seven carbons, while those with shorter (C1-C4) or longer (C8-C12) chains did not produce a strong response. nih.gov Similarly, in the Bertha armyworm, Mamestra configurata, male antennae showed the greatest EAG response to cis-11-hexadecen-1-ol acetate compared to other related mono-unsaturated acetates, identifying it as a key component of its sex pheromone. cambridge.org This demonstrates that olfactory receptors are often narrowly tuned to the specific chain length and configuration of acetate esters relevant to the species' ecology. frontiersin.org The evolution of such specific tuning is likely driven by the need to distinguish conspecific signals from the vast chemical noise in the environment, ensuring reproductive isolation and efficient foraging. frontiersin.org
Table 1: Comparative Electroantennogram (EAG) Responses to Acetate Esters in Different Insect Species
| Species | Acetate Ester | EAG Response Level | Reference |
| Mamestra configurata (Bertha Armyworm) | cis-11-hexadecen-1-ol acetate | Highest among tested acetates | cambridge.org |
| Solenopsis invicta (Red Imported Fire Ant) | Pentyl acetate | Significant | nih.gov |
| Solenopsis invicta (Red Imported Fire Ant) | Hexyl acetate | Significant | nih.gov |
| Solenopsis invicta (Red Imported Fire Ant) | Heptyl acetate | Significant | nih.gov |
| Solenopsis invicta (Red Imported Fire Ant) | C1-C4 & C8-C12 alkyl acetates | No significant response | nih.gov |
Behavioral Responses in Target Organisms
The perception of cis-4-Decenyl acetate and its analogues translates into specific and often critical behavioral outputs in insects, ranging from attraction for mating to more complex modulatory effects that fine-tune an organism's response to its environment.
Pheromones, including acetate esters like this compound, are paramount for reproduction and reproductive isolation in many insect species. nih.gov They often act as powerful attractants, guiding males to potential mates over long distances. mdpi.com For example, this compound is a component of the sex pheromone for the lesser date moth, Batrachedra amydraula. jaydevchemicals.com In many moth species, sex pheromones elicit stereotyped behaviors such as upwind flight in males towards the pheromone source. nih.gov
The specificity of these chemical signals is crucial for conspecific recognition, preventing deleterious mating with other species. nih.gov The composition of pheromone blends, often involving specific ratios of multiple compounds including various acetate esters, is key to this specificity. In the redbacked cutworm, Euxoa ochrogaster, a blend of four acetates, including Z-5-decenyl acetate, was found to be a highly effective and specific attractant for males. nih.gov Similarly, another well-studied acetate ester, cis-vaccenyl acetate, functions as an aggregation pheromone in Drosophila melanogaster, attracting both males and females to food sources, thereby increasing opportunities for mating. nih.gov
Beyond simple attraction, acetate esters can have inhibitory or modulatory roles in insect behavior. These effects are often context-dependent and can be crucial for avoiding reproductive interference or regulating social interactions. In many moth species, heterospecific pheromones (pheromones from a different species) can act as deterrents. nih.gov For instance, Z5-decenyl acetate, a pheromone component of the related species Agrotis segetum, can influence the behavior of Agrotis ipsilon moths. nih.gov
The precise ratio of components in a pheromone blend is critical, and deviations can lead to inhibition of attraction. For the redbacked cutworm, essential minor acetate components in the pheromone blend became inhibitory when their concentration exceeded about 10%. nih.gov This suggests that the olfactory system is tuned not just to the presence of certain molecules, but to their specific ratios, and that incorrect ratios can disrupt the attraction response. Furthermore, compounds that antagonize the Orco co-receptor can inhibit odorant activation across a range of insect species, effectively blocking the perception of attractants and altering olfactory behavior. plos.org This highlights the complex role of pheromone components, which can act as attractants in one context and inhibitors in another, thereby modulating behavioral responses.
Influence on Learning and Habituation Processes in Insects (e.g., Gustatory Habituation)
Exposure to pheromones, including acetate esters, can influence non-sexual behaviors and cognitive processes such as learning and habituation. mdpi.com Habituation is a form of non-associative learning where an animal's response to a repeated stimulus decreases over time. frontiersin.orgnih.gov Studies in the moth Agrotis ipsilon have shown that pre-exposure to sex pheromones can modulate gustatory habituation, which is the process of learning to ignore a food-related taste stimulus. nih.govfrontiersin.orgnih.gov
Table 2: Effect of Pheromone Pre-Exposure on Gustatory Habituation in Agrotis ipsilon
| Pheromone Component | Time of Pre-Exposure Before Test | Effect on Gustatory Habituation | Reference |
| Z5-decenyl acetate (Heterospecific) | Immediate | Hindered Learning | nih.govfrontiersin.orgnih.gov |
| Z5-decenyl acetate (Heterospecific) | 24 hours | No Significant Effect | nih.gov |
| Conspecific Sex Pheromone | Immediate | No Significant Effect | nih.gov |
| Conspecific Sex Pheromone | 24 hours | Hindered Learning | nih.govfrontiersin.orgnih.gov |
Field Evaluation Methodologies for Semiochemical Efficacy
The field evaluation of semiochemicals, including this compound and its analogues, is crucial for developing effective pest management strategies. Methodologies are designed to rigorously assess the performance of these compounds in real-world agricultural settings. The primary applications evaluated are mating disruption, mass trapping, and population monitoring. These evaluations typically involve comparing outcomes in treated plots against untreated control plots to determine efficacy.
Mating Disruption Efficacy Trials
Mating disruption (MD) is a technique that permeates an area with synthetic pheromones to prevent male insects from locating females, thereby suppressing reproduction. Field trials to evaluate MD efficacy focus on measuring the reduction in successful mating.
A primary method for assessing this is "trap catch suppression" or "trap shutdown". nih.govresearchgate.net This involves placing pheromone-baited monitoring traps in both the MD-treated plot and an untreated control plot. A significant reduction in the number of male moths captured in the treated plot compared to the control plot indicates that the synthetic pheromone is successfully interfering with the males' ability to locate point sources of the pheromone. mdpi.com For example, in studies on Cydia species in chestnut orchards, trap catch suppression in MD plots was a key indicator of communication disruption. mdpi.com
Another direct evaluation method involves assessing the mating status of females. This can be done by deploying tethered or caged virgin females within the treated and control plots and later dissecting them to check for the presence of spermatophores, which indicates mating has occurred. A lower percentage of mated females in the treated area is a direct measure of the disruption's success.
Long-term efficacy and the potential for resistance can also be evaluated. In tea fields where a mating disruptant for the smaller tea tortrix (Adoxophyes honmai) had been used continuously, a decline in efficacy was observed. Field trials comparing these fields to those where the disruptant had not been previously used showed significantly lower disruption percentages (less than 99%) in the historically treated fields, suggesting the development of resistance. researchgate.net
Table 1: Example of Mating Disruption Efficacy Measured by Trap Catch Suppression for Cydia spp. This interactive table is based on findings from field evaluations comparing male moth captures in mating disruption (MD) plots versus untreated control plots.
| Species | Year | Metric | MD Plot | Control Plot | Suppression Rate |
| C. fagiglandana | 2019 | Avg. Males Captured | 5.2 | 50.0 | 89.5% |
| C. fagiglandana | 2020 | Avg. Males Captured | 2.5 | 40.1 | 93.8% |
| C. splendana | 2019 | Avg. Males Captured | 19.8 | 46.5 | 57.4% |
| C. splendana | 2020 | Avg. Males Captured | 11.5 | 60.5 | 81.0% |
Mass Trapping and Monitoring Efficacy
Mass trapping aims to remove a significant portion of the male population from an area, while monitoring uses traps to estimate population density and timing of pest activity. Field evaluations for these applications focus on optimizing trap parameters and measuring the impact on pest populations and crop damage.
Key parameters that require field evaluation include the type of trap, the design of the dispenser, and the optimal pheromone ratio and dosage in the lure. doaj.org Different trap designs, such as Delta traps, sticky wing traps, or bucket-style traps, are compared for their capture efficiency. doaj.orgrussellipm.com For instance, a study to develop a mass trapping system for Ectropis grisescens evaluated various trap types and found that a sticky wing trap was the most effective. nih.gov
The ultimate measure of mass trapping efficacy is the reduction in the target pest population and subsequent crop damage. Field trials are designed with trapping plots and control (untrapped) plots. Efficacy is determined by comparing adult population density, often measured through separate monitoring traps, and larval population counts between the plots. nih.gov A successful mass trapping strategy leads to a measurable decrease in larval density and, consequently, a reduction in crop damage. purdue.edu
Table 2: Field Efficacy of Mass Trapping on Larval Population of E. grisescens This interactive table shows the control efficiency of a mass trapping program by comparing larval populations in a trapping plot to a control plot over successive generations.
| Trapping Duration | Metric | Trapping Plot | Control Plot | Control Efficiency |
| After 1 Adult Generation | Avg. Larvae per Plant | 1.93 | 4.11 | 49.27% |
| After 2 Adult Generations | Avg. Larvae per Plant | 1.26 | 3.84 | 67.16% |
Trap Spacing and Interaction Studies
To optimize trapping for either monitoring or mass trapping, the effective range and potential interference between traps must be understood. Field studies are conducted by distributing pheromone traps at different spacings within an orchard or field. nih.gov By analyzing the capture rates at various densities, researchers can determine the "active space" of a single trap and the point at which traps begin to compete with each other, which reduces per-trap efficiency. These studies help establish guidelines for adequate trap distances for reliable monitoring or effective mass trapping. nih.gov For the summerfruit tortrix moth, Adoxophyes orana, such studies indicated that the diameter of the active-space areas averaged 15 meters. nih.gov
Semi-Field Cage Methodologies
Before conducting large-scale, resource-intensive field trials, semi-field evaluations using cages can provide valuable data under more controlled conditions. mdpi.com In this methodology, large screen cages are placed in the field, each containing the target crop (e.g., a potted fruit tree). A known number of insects are released into the cages, which contain different trapping systems or are placed within areas treated with mating disruptants. This approach allows for a direct comparison of the performance of different lures, trap designs, or disruption techniques by measuring recapture rates or mating success in a standardized environment, thereby serving as an intermediate step between laboratory and open-field experiments. mdpi.com
Structure Activity Relationship Sar Investigations of Decenyl Acetates
Influence of Double Bond Position and Stereochemistry (cis/trans Isomerism) on Biological Activity
The position and geometry of the double bond in alkenyl acetates are critical determinants of their biological function as pheromones. Even minor alterations can lead to a significant loss of activity or even an inhibitory effect.
Double Bond Position: The location of the double bond along the carbon chain is paramount for precise recognition by the insect's olfactory system. For many moth species, sex pheromones are blends of isomers with double bonds at different positions. For instance, in the case of dodecenyl acetate (B1210297) isomers, variants with double bonds at the C-7 and C-9 positions have been identified as sex pheromones for specific species. researchgate.net The olfactory receptors are tuned to recognize the specific electronic and steric properties conferred by the double bond's location. Moving the double bond, for example from the 4-position in decenyl acetate to another position, would likely disrupt the precise fit into the binding pocket of the receptor protein, diminishing or abolishing the neural signal. Research on various dodecenyl acetate isomers has confirmed that the position of the double bond can be definitively located using techniques like gas-liquid chromatography-electron impact mass spectrometry, which aids in identifying the active components of a natural pheromone blend. capes.gov.br
Stereochemistry (cis/trans Isomerism): The geometry of the double bond, whether it is in the cis (Z) or trans (E) configuration, is equally crucial. The vast majority of lepidopteran sex pheromones are cis-isomers. The bend in the carbon chain caused by the cis double bond creates a specific molecular shape that is complementary to the active site of the olfactory receptor. The corresponding trans-isomer, having a more linear shape, often fails to bind effectively and is typically inactive. In some cases, the trans-isomer can act as an antagonist, binding to the receptor without activating it and thereby blocking the action of the active cis-pheromone. The synthesis of the four possible cis/trans isomers of bombykol, the first identified insect pheromone, demonstrated that only the (10E, 12Z)-isomer was biologically active, establishing the vital role of stereochemistry in pheromone perception. mdpi.com
The high specificity resulting from the double bond's position and configuration ensures the integrity of chemical communication, preventing cross-attraction between different species.
| Isomer Type | Structural Feature | General Impact on Biological Activity |
| Positional Isomer | Location of the double bond along the carbon chain (e.g., Δ4, Δ5, Δ7) | Highly specific; incorrect position usually leads to loss of activity. |
| Geometric Isomer | Spatial arrangement around the double bond (cis or trans) | Critical for receptor binding; cis isomers are common in moth pheromones, while trans isomers are often inactive or inhibitory. |
Impact of Carbon Chain Length on Receptor Interaction and Behavioral Response
The length of the carbon chain in fatty acid-derived pheromones like decenyl acetate is a key factor influencing both the molecule's physical properties and its interaction with olfactory receptors.
Most sex pheromones in Lepidoptera are composed of C10 to C18 fatty aldehydes, alcohols, or their acetates. wikipedia.orgnih.gov This range appears to be an evolutionary sweet spot, balancing volatility—necessary for the molecule to travel through the air—with the structural complexity needed for species specificity.
Receptor Interaction: The length of the alkyl chain determines how the molecule fits within the hydrophobic binding pocket of the receptor protein. Studies on various receptor systems have shown that an optimal chain length exists for high-affinity binding. nih.gov
Chains that are too short may not make sufficient contact with the amino acid residues lining the binding pocket, resulting in weak binding and a reduced biological response.
Chains that are too long may be sterically hindered from fitting correctly into the binding pocket, also leading to decreased activity. researchgate.net An extension of the carbon chain can introduce steric hindrance and alter the molecule's flexibility, preventing the optimal conformation for receptor activation. researchgate.net
Behavioral Response: The consequence of suboptimal chain length is a diminished or altered behavioral response. The nascent yields of stabilized Criegee intermediates (sCIs), which can be related to the initial stages of odorant processing, have been shown to increase with the addition of CH2 groups in terminal alkenes, eventually reaching a plateau for longer chains. nih.gov This suggests that while there is a dependency on chain length, the effect may level off after a certain point. Research on cannabimimetic indoles, which also feature an alkyl side chain interacting with a receptor, demonstrated that high-affinity binding required a chain length of at least three carbons, with optimal binding occurring with a five-carbon side chain. Extending the chain further resulted in a dramatic decrease in binding affinity. nih.gov This principle of an optimal length is broadly applicable to ligand-receptor interactions, including those involving pheromones.
| Chain Length Modification | Effect on Receptor Interaction | Consequence for Behavioral Response |
| Shorter Chain | Insufficient hydrophobic contacts within the binding pocket; weaker binding affinity. | Reduced or no attraction. |
| Optimal Chain (e.g., C10-C18) | Maximizes favorable interactions with the receptor's binding pocket. | Strongest behavioral response. |
| Longer Chain | Steric hindrance; improper fit within the binding pocket. | Reduced or no attraction; potential for inhibitory effects. |
Significance of the Acetate Functional Group and its Bioisosteres
The acetate moiety (-OCOCH₃) is a common functional group in lepidopteran sex pheromones and is essential for the biological activity of compounds like cis-4-decenyl acetate. nih.govalfa-chemistry.com It plays a critical role in the molecule's interaction with the olfactory receptor.
The ester linkage is involved in forming specific hydrogen bonds or polar interactions with amino acid residues in the receptor's binding site. This interaction helps to orient the pheromone molecule correctly and stabilize the ligand-receptor complex, which is a prerequisite for receptor activation and the subsequent neuronal signal. Studies on analogues of (Z)-8-dodecenyl acetate, the pheromone of the Oriental fruit moth, revealed very strict requirements for both the shape and the electron distribution of the acetate group for a productive interaction with the receptor. nih.gov
When the acetate group is modified or replaced, the biological activity is often drastically reduced or eliminated. For example, hydrolysis of the ester linkage in cis-vaccenyl acetate to the corresponding alcohol destroyed its pheromonal activity. nih.gov
Bioisosteres: Investigations into bioisosteres—functional groups with similar physical or chemical properties to the acetate group—have been conducted to probe the structural requirements of the receptor. Replacing the acetate with groups like a chloroformate or a lactone in (Z)-8-dodecenyl acetate resulted in analogues with significant inhibitory activities rather than mimetic effects. nih.gov This suggests that these bioisosteres could bind to the receptor but failed to trigger the conformational change necessary for activation, thus acting as antagonists. This high degree of specificity underscores the importance of the acetate group's unique electronic and steric properties for eliciting a proper biological response.
| Functional Group | Description | Impact on Biological Activity |
| Acetate | The original ester functional group. | Essential for high-affinity binding and receptor activation. |
| Alcohol (Hydrolysis Product) | Replacement of the acetate with a hydroxyl (-OH) group. | Loss of biological activity. nih.gov |
| Chloroformate / Lactone | Bioisosteric replacements for the acetate group. | Acted as inhibitors, suggesting binding without activation. nih.gov |
Chiral Recognition and Enantiomeric Specificity in Olfactory Receptors
Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images (enantiomers). While this compound itself is not a chiral molecule, the principle of enantiomeric specificity is a fundamental aspect of SAR in many insect pheromones and demonstrates the high degree of precision in olfactory systems. nih.gov
Olfactory receptors are proteins made of chiral amino acids, creating a chiral environment within their binding pockets. This allows them to differentiate between the enantiomers of a chiral ligand, often with profound biological consequences. dtic.mil
Differential Activity of Enantiomers: In many cases, only one enantiomer of a chiral pheromone is biologically active, while the other is inactive or even inhibitory. mdpi.com For example, the Japanese beetle (Popillia japonica) responds to both enantiomers of its pheromone, japonilure, but they elicit opposite behavioral effects. nih.gov This differential behavior is mediated by two distinct olfactory sensory neurons, each tuned to a specific enantiomer. nih.gov
Receptor-Level Discrimination: This enantioselectivity originates at the molecular level with the odorant receptor (OR). dtic.mil Studies using heterologous expression systems have demonstrated that a single OR, without the aid of other proteins, can be responsible for discriminating between enantiomers. nih.gov This shows that the precise three-dimensional fit between the chiral pheromone and the chiral receptor is the basis for enantiomeric specificity.
The ability to distinguish between enantiomers is one of the most remarkable features of olfactory systems, ensuring highly specific communication channels and preventing interspecies miscuing. dtic.mil
| Chirality Aspect | Description | Biological Significance |
| Active Enantiomer | The stereoisomer that binds to and activates the olfactory receptor. | Elicits the intended behavioral response (e.g., attraction). |
| Inactive/Inhibitory Enantiomer | The mirror image that may be inactive or may bind to the receptor and block the active enantiomer. | Can disrupt chemical communication; the racemate may be inactive. mdpi.com |
| Chiral Receptor | The olfactory receptor protein's binding pocket is inherently chiral. | Provides the structural basis for differentiating between enantiomers. dtic.mil |
Computational and In Silico Modeling for SAR Prediction
Computational and in silico modeling have become indispensable tools in modern SAR analysis, offering a rational, structure-based approach to understanding and predicting the biological activity of pheromones and their analogues. nih.gov These methods complement experimental studies by providing insights into the molecular interactions that govern pheromone perception.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pheromone) when bound to a receptor to form a stable complex. nih.gov By modeling the binding of this compound and its analogues into a homology-modeled structure of an olfactory receptor, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts. This helps explain why certain structural features (like the acetate group or a specific double bond position) are critical for activity.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific receptor. researchgate.net For decenyl acetates, a pharmacophore model might include a hydrophobic aliphatic chain of a certain length, a hydrogen bond acceptor feature for the acetate group, and a specific spatial arrangement defined by the cis-double bond. These models can then be used to screen virtual libraries of compounds to identify new potential agonists or antagonists. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) can be used to calculate the binding free energy (ΔG_binding) of a ligand-receptor complex. researchgate.net These calculations provide a quantitative estimate of the binding affinity, allowing researchers to rank different analogues and predict which structural modifications are likely to enhance or diminish activity. researchgate.net
These computational approaches accelerate the discovery of novel pheromone synergists or inhibitors by rationally filtering synthetic options, thus saving significant time and resources compared to traditional trial-and-error screening. nih.gov
| Computational Method | Application in Pheromone SAR | Predicted Outcome |
| Molecular Docking | Simulates the binding pose of decenyl acetate analogues within the olfactory receptor. | Identifies key amino acid interactions and preferred binding orientation. nih.gov |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | Used to screen for new active molecules with similar features. researchgate.net |
| Binding Free Energy Calculation | Quantifies the strength of the pheromone-receptor interaction. | Predicts the binding affinity of different structural analogues. researchgate.net |
Emerging Research Avenues and Future Directions for Cis 4 Decenyl Acetate Studies
Elucidation of Biosynthetic Pathways in Producing Organisms
The biosynthesis of Type I moth pheromones, a class that includes acetate (B1210297) esters like cis-4-decenyl acetate, is a specialized branch of fatty acid metabolism. mdpi.comnih.gov While the precise pathway for every pheromone in every insect species is not yet fully detailed, a general and highly conserved pathway has been established. Future research will focus on identifying the specific enzymes and regulatory mechanisms that lead to the production of this compound in the particular insect species that utilize it.
The biosynthesis begins with standard fatty acid synthesis, typically starting from acetyl-CoA to produce saturated fatty acid precursors, primarily C16 (palmitoyl-CoA) and C18 (stearoyl-CoA). frontiersin.orgnih.gov The key steps that create the specific structure of this compound involve a series of modifications catalyzed by specialized enzymes:
Desaturation: Highly specific fatty acyl-CoA desaturases introduce a double bond at a precise position in the fatty acid chain. frontiersin.orgnih.gov To produce a precursor for this compound, a Δ4-desaturase would be required to create the double bond at the fourth carbon position.
Chain-Shortening: In many cases, the C16 or C18 fatty acid precursors are shortened to the required length (C10 in this case). This process occurs through a controlled series of β-oxidation cycles within the peroxisome. oup.complos.org Each cycle removes a two-carbon unit. oup.com
Reduction: A fatty acyl-CoA reductase (FAR) then reduces the carboxyl group of the chain-shortened, unsaturated fatty acyl-CoA to a fatty alcohol. frontiersin.orgnih.gov These reductases often exhibit substrate specificity that contributes to the final pheromone profile. frontiersin.org
Acetylation: The final step is the esterification of the fatty alcohol. An acetyltransferase (ACT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester pheromone. nih.govnih.gov
Future elucidation of the specific pathway for this compound will involve transcriptomic analysis of the pheromone glands of producing insects to identify candidate genes for the specific desaturases, reductases, and acetyltransferases. lu.se Functional characterization of these enzymes, often through expression in heterologous systems like yeast, will be crucial to confirm their roles in the biosynthetic pathway. lu.selu.se
Table 1: Key Enzyme Classes in the Biosynthesis of this compound
| Enzyme Class | Function | Precursor | Product |
|---|---|---|---|
| Fatty Acyl-CoA Desaturase | Introduces a cis double bond at the Δ4 position | Decanoyl-CoA (C10) | cis-4-Decenoyl-CoA |
| Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA to an alcohol | cis-4-Decenoyl-CoA | cis-4-Decenol |
Advanced Studies on Olfactory Receptor Mechanisms and Ligand Binding
The perception of this compound by an insect begins with its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae. These ORs are typically G-protein coupled receptors (GPCRs) that, upon binding the pheromone, initiate a signal transduction cascade leading to a nerve impulse. researchgate.net A significant frontier in semiochemical research is to understand this interaction at a molecular level.
Advanced research in this area will focus on:
Deorphanization of Receptors: Identifying the specific OR that binds to this compound from the large family of OR genes present in an insect's genome.
Structural Biology: Determining the three-dimensional structure of the specific OR, likely through techniques like cryo-electron microscopy. This has been a major challenge for olfactory receptors.
Ligand-Binding Pocket Analysis: Once a structure is available, researchers can identify the specific amino acid residues that form the binding pocket for this compound. This provides insight into the chemical features of the pheromone that are critical for binding.
Molecular Dynamics Simulations: Computational modeling can be used to simulate the dynamic process of this compound binding to its receptor. These simulations can reveal the conformational changes in the receptor that lead to its activation and the initiation of the signaling cascade.
Understanding these mechanisms will not only provide fundamental knowledge about olfaction but also create opportunities for designing novel molecules that can either activate or block these receptors, leading to new methods of pest behavior manipulation.
Development of Novel Analogues for Enhanced Semiochemical Activity
The development of synthetic analogues of this compound is a promising research avenue for creating more effective and robust pest management tools. The goal is to design molecules that are more potent, more specific, or more stable in the environment than the natural pheromone. This involves systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues.
Key strategies for developing novel analogues include:
Altering Chain Length: Synthesizing molecules with shorter or longer carbon chains to probe the spatial constraints of the receptor's binding pocket.
Modifying the Double Bond: Shifting the position of the cis-double bond or altering its geometry (e.g., to a trans-isomer) to understand its importance for receptor binding.
Functional Group Modification: Replacing the acetate group with other functional groups (e.g., different esters, ethers, or ketones) to explore the electronic and steric requirements for receptor activation.
Introducing Structural Constraints: Incorporating cyclic elements or other rigid features into the molecule to reduce its conformational flexibility, which can sometimes lead to a more favorable binding entropy.
The activity of these novel analogues would be tested using techniques like electroantennography (EAG) to measure the antennal response of the target insect, followed by behavioral assays and field trials to assess their effectiveness in attracting or disrupting mating. Structure-activity relationship (SAR) studies will be crucial to correlate chemical modifications with changes in biological activity, guiding the rational design of next-generation semiochemicals.
Application of Synthetic Biology for Sustainable Semiochemical Production
Traditional chemical synthesis of insect pheromones can be complex, expensive, and may generate hazardous waste. frontiersin.org Synthetic biology offers a green and sustainable alternative by harnessing the metabolic machinery of microorganisms to produce these valuable compounds. nih.govnih.govresearchgate.net Engineered yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have emerged as promising "cell factories" for producing fatty acid-derived pheromones like this compound. frontiersin.orgoup.com
The process of engineering a microbial chassis for pheromone production involves several key metabolic engineering strategies: frontiersin.orgnih.gov
Introducing the Biosynthetic Pathway: The genes encoding the key enzymes from the insect's pheromone biosynthetic pathway (desaturases, reductases, acetyltransferases) are introduced into the yeast. frontiersin.orglu.se
Increasing Precursor Supply: The host's native metabolic pathways are engineered to increase the production of the necessary precursors, such as acetyl-CoA and specific fatty acyl-CoAs. frontiersin.org
Eliminating Competing Pathways: Genes for pathways that divert precursors away from pheromone production are deleted or downregulated to maximize the carbon flux towards the desired product. researchgate.net
Optimizing Enzyme Expression: The expression levels of the introduced enzymes are carefully balanced to prevent the accumulation of toxic intermediates and to ensure an efficient metabolic flow.
This synthetic biology approach not only provides a more sustainable and potentially cost-effective production method but also allows for the production of specific pheromone components with high purity. frontiersin.orglu.se As our knowledge of insect biosynthetic enzymes grows, it will become increasingly feasible to produce a wide range of semiochemicals, including this compound, through fermentation. nih.gov
Table 2: Comparison of Pheromone Production Methods
| Feature | Chemical Synthesis | Synthetic Biology (Microbial Fermentation) |
|---|---|---|
| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., glucose) |
| Process Complexity | Multi-step, often requires harsh conditions | Single-step fermentation |
| Stereoselectivity | Can be challenging to control | High, determined by enzyme specificity |
| Environmental Impact | Can generate hazardous waste | Generally lower, more sustainable |
| Cost | Can be high for complex molecules | Potentially lower at scale |
Methodological Advancements in Trace Analysis of Semiochemicals in Complex Matrices
Identifying and quantifying semiochemicals like this compound, which are often present in minute quantities within complex environmental or biological samples, requires highly sensitive and selective analytical techniques. researchgate.net Ongoing advancements in analytical chemistry are pushing the boundaries of detection and providing deeper insights into chemical communication.
One of the cornerstone techniques is Gas Chromatography-Electroantennographic Detection (GC-EAD) . researchgate.netscience.gov In this method, the effluent from a gas chromatograph is split between a conventional detector (like a flame ionization detector or a mass spectrometer) and an insect antenna. peerj.com This allows for the simultaneous recording of the chemical profile and the biological response, pinpointing which specific compounds in a mixture are olfactorily active. science.gov
Emerging methodological advancements include:
Coupling GC-EAD with Mass Spectrometry (GC-EAG-MS): This powerful combination allows for the direct identification of the chemical structure of an antennally active compound in a single analysis, streamlining the process of semiochemical discovery. nih.govnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples, GC×GC provides a significant increase in separation power and peak capacity compared to conventional one-dimensional GC. researchgate.netchromatographyonline.comnih.gov This technique is particularly useful for resolving co-eluting compounds in dense matrices like plant volatile blends or insect extracts, revealing trace active components that might otherwise be missed. gerstelus.commonash.edu
Advanced Sample Collection: Improvements in solid-phase microextraction (SPME) and other air sampling techniques allow for the efficient collection and concentration of volatile semiochemicals from the headspace of living organisms or the environment with minimal disturbance.
These advanced methods are critical for discovering new semiochemicals, understanding the precise composition of pheromone blends, and monitoring their concentration and fate in various ecosystems. researchgate.netnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing cis-4-Decenyl acetate with high stereochemical purity?
- Methodological Answer : Synthesis typically involves esterification of cis-4-decenol with acetic anhydride under acid catalysis. To ensure stereochemical fidelity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cis-configuration at the C4 double bond . Gas chromatography-mass spectrometry (GC-MS) can confirm purity (>98%) and identify byproducts. For reproducibility, protocols should specify reaction temperature (e.g., 60–80°C), molar ratios (e.g., 1:1.2 alcohol:acetic anhydride), and catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid) .
Q. How can researchers confirm the structural identity of cis-4-Decenyl acetate in complex mixtures?
- Methodological Answer : Combine chromatographic separation (GC or HPLC) with spectroscopic techniques. For example:
- GC-MS : Compare retention indices and fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .
- FTIR : Look for ester carbonyl stretches (~1740 cm⁻¹) and cis-alkene C-H out-of-plane bending (720–680 cm⁻¹) .
- NMR : Confirm cis geometry via coupling constants (J = 10–12 Hz for vicinal protons in cis alkenes) .
Q. What are the optimal storage conditions for cis-4-Decenyl acetate to prevent degradation in biochemical studies?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and hydrolysis. Stability studies indicate degradation rates increase at pH < 3 or > 8, so buffer selection (e.g., acetate buffer for pH 3.6–5.6) is critical for aqueous applications .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties of cis-4-Decenyl acetate, and what are their limitations?
- Methodological Answer : Density functional theory (DFT) calculates thermodynamic parameters (e.g., enthalpy of formation, vapor pressure) using software like Gaussian. Compare results with experimental data from NIST or PubChem . Limitations include inaccuracies in solvation models for polar solvents and challenges in modeling steric effects in large esters. Validate predictions with differential scanning calorimetry (DSC) for melting points or static vapor pressure measurements .
Q. What strategies resolve contradictions in reported bioactivity data for cis-4-Decenyl acetate across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Quantify impurities (e.g., trans-isomers) via chiral chromatography.
- Assay conditions : Standardize protocols (e.g., pH, temperature, solvent) using guidelines from biochemical journals .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects or biological variability. Replicate experiments across independent labs .
Q. How can researchers design experiments to investigate the enzymatic hydrolysis kinetics of cis-4-Decenyl acetate?
- Methodological Answer : Use a stopped-flow spectrophotometer to monitor acetate release via pH-sensitive dyes (e.g., phenol red). Control variables:
- Enzyme source : Compare esterases from different organisms (e.g., porcine liver vs. microbial).
- Substrate concentration : Perform Michaelis-Menten kinetics (Km and Vmax determination).
- Temperature dependence : Calculate activation energy (Ea) using Arrhenius plots . Include negative controls (heat-inactivated enzyme) and validate with HPLC quantification of residual substrate .
Q. What advanced spectroscopic techniques differentiate cis-4-Decenyl acetate from its structural analogs in environmental samples?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex matrices (e.g., plant extracts).
- High-resolution mass spectrometry (HRMS) : Achieve ppm-level mass accuracy (e.g., Q-TOF instruments) to distinguish isomers.
- Vibrational circular dichroism (VCD) : Detect chirality in cis-configured alkenes, which is critical for studying enantioselective biological interactions .
Data Analysis and Reporting Guidelines
Q. How should researchers present large datasets on cis-4-Decenyl acetate in publications to ensure reproducibility?
- Methodological Answer :
- Raw data : Deposit in supplementary materials or repositories (e.g., Zenodo), formatted as .csv files with metadata (instrument settings, calibration curves).
- Statistical methods : Specify software (e.g., R, Python packages) and versions. For GC-MS, include mass spectra libraries used .
- Figures : Use vector graphics (e.g., .svg) for chromatograms; label axes with units and error bars (SEM/SD). Follow journal-specific guidelines for table formatting .
Q. What are best practices for reconciling computational predictions of cis-4-Decenyl acetate’s solubility with experimental observations?
- Methodological Answer :
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods. Validate with shake-flask experiments in solvents like hexane, ethanol, and water .
- Machine learning : Train models on curated datasets (e.g., PubChem solubility entries) to predict logP and aqueous solubility. Address outliers by checking for experimental artifacts (e.g., incomplete equilibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
